3-(4-Benzylpiperazin-1-yl)propanimidamide
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Overview
Description
3-(4-Benzylpiperazin-1-yl)propanimidamide is a chemical compound with the molecular formula C14H23N4. It is often used in scientific research due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Benzylpiperazin-1-yl)propanimidamide typically involves the reaction of 4-benzylpiperazine with propanimidamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as crystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
3-(4-Benzylpiperazin-1-yl)propanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
3-(4-Benzylpiperazin-1-yl)propanimidamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound may be used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-(4-Benzylpiperazin-1-yl)propanimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperazine: A related compound with similar structural features.
Propanimidamide: Another compound with a similar functional group.
N-Benzylpiperazine: A compound with a benzyl group attached to a piperazine ring.
Uniqueness
3-(4-Benzylpiperazin-1-yl)propanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C14H22N4 |
---|---|
Molecular Weight |
246.35 g/mol |
IUPAC Name |
3-(4-benzylpiperazin-1-yl)propanimidamide |
InChI |
InChI=1S/C14H22N4/c15-14(16)6-7-17-8-10-18(11-9-17)12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H3,15,16) |
InChI Key |
TWJWHOUKYDISQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC(=N)N)CC2=CC=CC=C2 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.